molecular formula C8H8BrCl2NO2 B2689019 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride CAS No. 2173996-42-2

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride

Cat. No. B2689019
CAS RN: 2173996-42-2
M. Wt: 300.96
InChI Key: MGDKPSWRVOBLLI-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C8H7BrClNO2.ClH and a molecular weight of 300.96 . It is also known as "(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, which is further attached to an acetic acid group . This structure suggests that the compound could exhibit interesting chemical properties and reactivity.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride” can be used in the synthesis of indole derivatives . These derivatives have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Antiviral Activity

Indole derivatives, which can be synthesized using “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This makes them valuable in the development of new therapeutic possibilities for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound synthesized using “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride”, indicated maximum cytotoxicity towards six cancer cell lines .

Anti-HIV Activity

Indole derivatives have also been reported to have anti-HIV activity . Novel indolyl and oxochromenyl xanthenone derivatives were reported to have potential as anti-HIV-1 agents .

Enhancement of Acetylcholine Levels

Acetylcholine (ACh) is an important neurotransmitter for cognitive function . Enhancing acetylcholine levels at synapses is a primary treatment . “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride” could potentially be used in the synthesis of compounds that enhance acetylcholine levels .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds have been found to participate in electronically divergent processes with the metal catalyst . This could suggest that 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , which could suggest that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to possess various biological activities , which could suggest that this compound might have diverse molecular and cellular effects.

Action Environment

Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might be influenced by various environmental factors.

properties

IUPAC Name

2-amino-2-(3-bromo-4-chlorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2.ClH/c9-5-3-4(1-2-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDKPSWRVOBLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride

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